molecular formula C17H19NO B312492 N-(2-methylpropyl)-4-phenylbenzamide

N-(2-methylpropyl)-4-phenylbenzamide

Cat. No.: B312492
M. Wt: 253.34 g/mol
InChI Key: KQPDTYUERFXCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylpropyl)-4-phenylbenzamide is a benzamide derivative characterized by a 4-phenyl group attached to the benzamide core and a 2-methylpropyl (isobutyl) amine substituent. Its molecular formula is C₁₇H₁₉NO (molecular weight: 253.34 g/mol).

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2-methylpropyl)-4-phenylbenzamide

InChI

InChI=1S/C17H19NO/c1-13(2)12-18-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,18,19)

InChI Key

KQPDTYUERFXCTA-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-(2-methylpropyl)-4-phenylbenzamide with structurally related benzamide derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 4-phenyl, N-(2-methylpropyl) C₁₇H₁₉NO Hypothesized CNS/agrochemical potential N/A
ADB-PINACA Indazole-3-carboxamide, 2-methylpropyl C₂₀H₂₇N₅O₂ Synthetic cannabinoid (Schedule 2B)
Mepronil 3-(1-methylethoxy)phenyl, methyl C₁₇H₁₇NO₃ Fungicide (agricultural use)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-chlorophenyl, 2-methoxy C₁₅H₁₄ClNO₂ Fluorescent probe (spectrofluorometric studies)
Ispinesib Mesylate Quinazolinyl, aminopropyl, 4-methyl C₃₁H₃₇ClN₄O₅S Antiepileptic (kinesin inhibitor)
Key Observations:

Substituent Diversity: The 4-phenyl group in the target compound contrasts with the 4-phenoxy () or 4-chlorophenyl () groups in analogs. The 2-methylpropyl chain is shared with ADB-PINACA (), a synthetic cannabinoid, suggesting this group may enhance lipid membrane permeability or receptor binding in CNS-targeting compounds.

Pharmacological Profiles: ADB-PINACA and related cannabinoids () exhibit high affinity for CB1/CB2 receptors due to their indazole core and fluorinated alkyl chains. The absence of these features in this compound likely limits psychoactivity but may allow for alternative therapeutic applications . Mepronil () demonstrates fungicidal activity via inhibition of mitochondrial complex II. The target compound’s lack of methoxy or isopropoxy groups may preclude similar agrochemical utility .

Physicochemical Properties: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits fluorescence due to electron-donating methoxy groups.

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